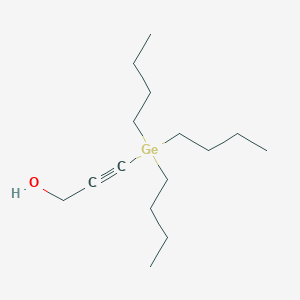
3-(Tributylgermyl)prop-2-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tributylgermyl)prop-2-YN-1-OL is an organogermanium compound characterized by the presence of a germanium atom bonded to three butyl groups and a propyn-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylgermyl)prop-2-YN-1-OL typically involves the reaction of tributylgermanium chloride with propargyl alcohol under basic conditions. The reaction can be represented as follows:
[ \text{Bu}_3\text{GeCl} + \text{HC≡CCH}_2\text{OH} \rightarrow \text{Bu}_3\text{GeC≡CCH}_2\text{OH} + \text{HCl} ]
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tributylgermyl)prop-2-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The germanium atom can participate in substitution reactions, where the butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the alkyne moiety.
Substitution: Organolithium or Grignard reagents can be used to replace the butyl groups on the germanium atom.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products include alkenes and alkanes.
Substitution: The major products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
3-(Tributylgermyl)prop-2-YN-1-OL has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organogermanium compounds.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Its potential biological activity is being explored for applications in medicine and pharmacology.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(Tributylgermyl)prop-2-YN-1-OL involves its interaction with molecular targets through its functional groups. The alkyne moiety can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. The germanium atom can coordinate with other atoms or molecules, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)propargyl alcohol: Similar in structure but contains a silicon atom instead of a germanium atom.
Prop-2-yn-1-ol: Lacks the germanium atom and butyl groups, making it less complex.
Uniqueness
3-(Tributylgermyl)prop-2-YN-1-OL is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and carbon analogs. The germanium atom can enhance the compound’s reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
63247-74-5 |
|---|---|
Fórmula molecular |
C15H30GeO |
Peso molecular |
299.0 g/mol |
Nombre IUPAC |
3-tributylgermylprop-2-yn-1-ol |
InChI |
InChI=1S/C15H30GeO/c1-4-7-11-16(12-8-5-2,13-9-6-3)14-10-15-17/h17H,4-9,11-13,15H2,1-3H3 |
Clave InChI |
NYJWXILOHVRAEP-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Ge](CCCC)(CCCC)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)
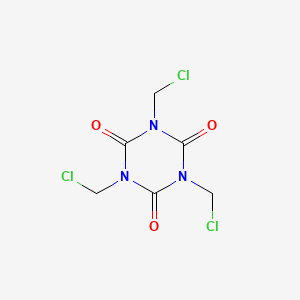

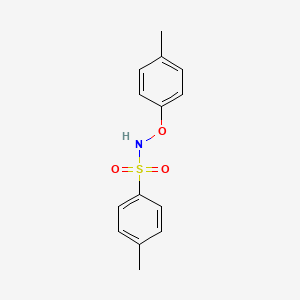




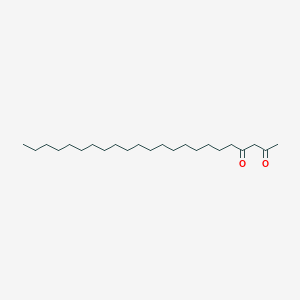
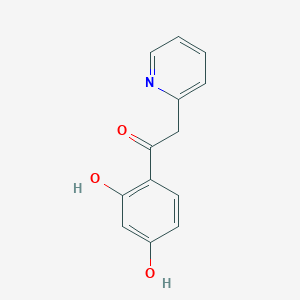

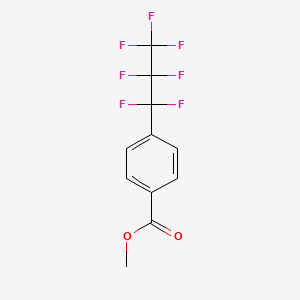
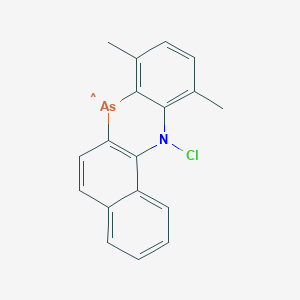
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
